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molecular formula C13H11BrN2O2 B8758148 N-benzyl-5-bromo-2-nitroaniline

N-benzyl-5-bromo-2-nitroaniline

Cat. No. B8758148
M. Wt: 307.14 g/mol
InChI Key: UDRFLWCJBHSUQH-UHFFFAOYSA-N
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Patent
US08420640B2

Procedure details

A solution of N-benzyl-5-bromo-2-nitrobenzenamine (50 mg, 0.16 mmol) and phenyl(piperazin-1-yl)methanone (93 mg, 0.48 mmol) in NMP (1 mL) was heated to 110° C. for 16 h. The solution was cooled to room temperature to which was slowly added H2O (5 mL). The resulting yellow precipitate was filtered, washed with 2 mL of water, dried (high vacuum, 14 h) to furnish (4-(3-(benzylamino)-4-nitrophenyl)piperazin-1-yl)(phenyl)methanone (520 mg, 2.18 mmol), 92% yield. 1H NMR (500 MHz, CDCl3) d (ppm) 8.85 (m, 1H), 8.14 (d, J=9.5 Hz, 1H), 7.51-7.3 (m, 10H), 6.24 (dd, J=2.5 Hz, 10 Hz, 1H), 5.88 (d, J=2.5 Hz, 1H), 4.55 (d, J=5 Hz, 2H) 3.9-3.2 (m, 8H).+ESI HRMS (calcd for C24H24N4O3Na, M+Na) 439.1746, found 439.1741
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
93 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][C:9]1[CH:14]=[C:13](Br)[CH:12]=[CH:11][C:10]=1[N+:16]([O-:18])=[O:17])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:19]1([C:25]([N:27]2[CH2:32][CH2:31][NH:30][CH2:29][CH2:28]2)=[O:26])[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.O>CN1C(=O)CCC1>[CH2:1]([NH:8][C:9]1[CH:14]=[C:13]([N:30]2[CH2:31][CH2:32][N:27]([C:25]([C:19]3[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=3)=[O:26])[CH2:28][CH2:29]2)[CH:12]=[CH:11][C:10]=1[N+:16]([O-:18])=[O:17])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)NC1=C(C=CC(=C1)Br)[N+](=O)[O-]
Name
Quantity
93 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C(=O)N1CCNCC1
Name
Quantity
1 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting yellow precipitate was filtered
WASH
Type
WASH
Details
washed with 2 mL of water
CUSTOM
Type
CUSTOM
Details
dried (high vacuum, 14 h)
Duration
14 h

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC=1C=C(C=CC1[N+](=O)[O-])N1CCN(CC1)C(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.18 mmol
AMOUNT: MASS 520 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 1362.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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